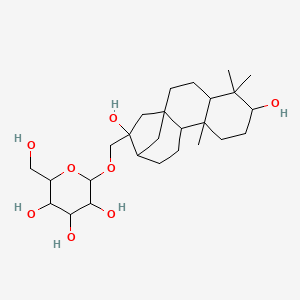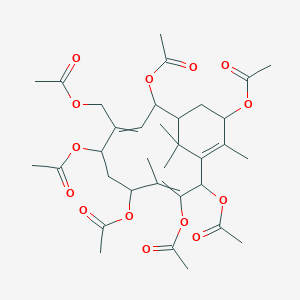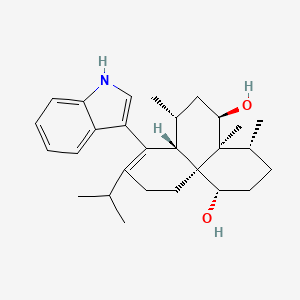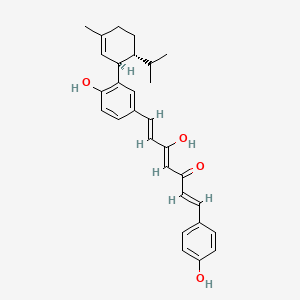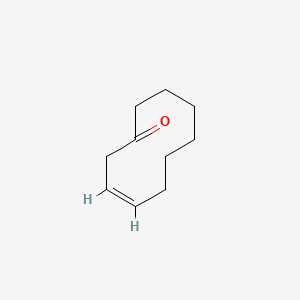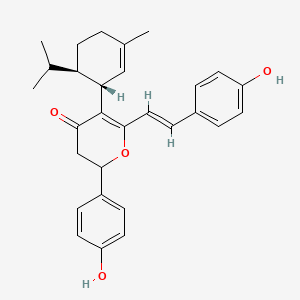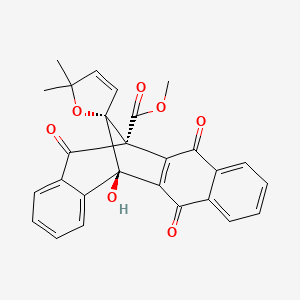
Prerubialatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prerubialatin is a natural compound isolated from the herbs of Rubia cordifolia. It is a precursor to rubialatins A and B, which are known for their significant biological activity . The molecular formula of this compound is C27H20O7, and it has a molecular weight of 456.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prerubialatin involves a tandem ring contraction/Michael addition/aldol reaction followed by oxidation. This method allows for the rapid access of this compound from readily available precursors. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is primarily focused on its extraction from Rubia cordifolia. The compound is isolated through a series of extraction and purification steps, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Prerubialatin undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur, altering the oxidation state of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Prerubialatin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Prerubialatin involves its conversion to rubialatins A and B through oxidation. These compounds then exert their effects by interacting with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Prerubialatin is unique due to its role as a precursor to rubialatins A and B. Similar compounds include other quinones and naphthohydroquinone dimers, which share structural similarities but differ in their specific biological activities and applications . Some of these similar compounds are:
- Rubialatin A
- Rubialatin B
- Other naphthohydroquinone dimers
These compounds highlight the uniqueness of this compound in terms of its chemical structure and biological activity .
Properties
IUPAC Name |
methyl (1'S,2R,12'R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJKPDDHXDUIN-KWXIBIRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C[C@]2(O1)[C@]3(C4=CC=CC=C4C(=O)[C@@]2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
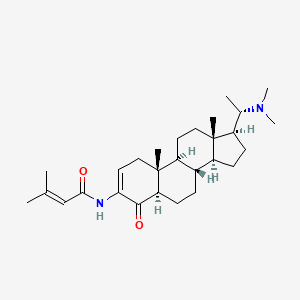
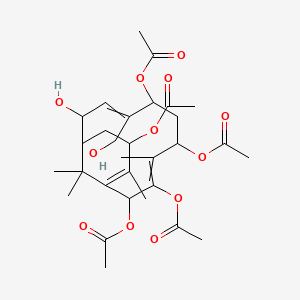
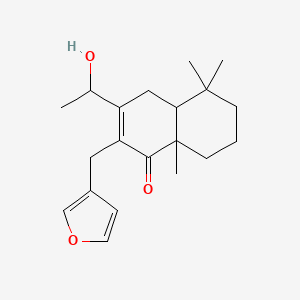
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
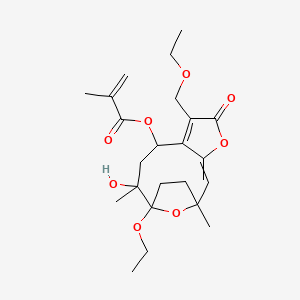
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
